2-Cyclopropyl-1,3-dimethylbenzene

Description

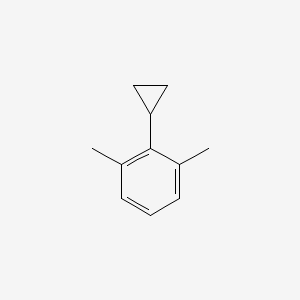

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASVBATYMYOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90708462 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-29-3 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyclopropyl-1,3-dimethylbenzene physical properties

CAS: 36825-29-3 | Formula: C₁₁H₁₄ | MW: 146.23 g/mol

Executive Summary

2-Cyclopropyl-1,3-dimethylbenzene is a sterically congested aromatic hydrocarbon that serves as a critical model for steric inhibition of resonance . Unlike unsubstituted cyclopropylbenzene, which adopts a "bisected" conformation to maximize

Physicochemical Specifications

The physical behavior of this molecule is dominated by the "buttressing effect" of the flanking methyl groups.

| Property | Value / Description | Confidence |

| Molecular Weight | 146.23 g/mol | Experimental |

| Appearance | Colorless liquid | Experimental |

| Boiling Point | ~205–210 °C (Predicted) | High (Analogous) |

| LogP (Octanol/Water) | 3.8 – 4.1 (Predicted) | High |

| Rotational Barrier | ~6.4 kJ/mol (Ground State: Perpendicular) | Experimental [1] |

| Conformation | Experimental [1] | |

| Density | ~0.91 g/cm³ (Predicted) | Medium |

Note on Boiling Point: While specific experimental BP data is sparse in public registries, it is estimated to be 15–20°C higher than 1,3-dimethyl-2-ethylbenzene due to the rigid cyclopropyl ring packing and slightly higher molecular weight.

Structural Dynamics: The Ortho-Effect

The defining feature of this compound is its rotational energy landscape.

3.1 Bisected vs. Perpendicular Conformation

In cyclopropylbenzene (unsubstituted), the cyclopropyl ring acts as a

In This compound , the 1,3-methyl groups create severe steric repulsion with the cyclopropyl methylene protons if the molecule attempts to adopt the bisected geometry. Consequently, the ground state is inverted:

-

Ground State: Perpendicular (

).[1] The cyclopropyl ring is orthogonal to the benzene plane. -

Electronic Consequence: Resonance is inhibited. The cyclopropyl group acts purely as an inductive alkyl substituent rather than a conjugated donor.

3.2 Rotational Energy Landscape

The following diagram illustrates the inversion of stability caused by the ortho-methyl groups.

Figure 1: Inversion of conformational preference. The 1,3-dimethyl substitution penalizes the bisected state, locking the molecule in a perpendicular geometry.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing this sterically crowded arene is the Palladium-catalyzed cross-coupling of 2-bromo-m-xylene with cyclopropylboronic acid. Standard conditions often fail due to the steric bulk; therefore, high-activity catalysts or specific phosphine ligands (like tricyclohexylphosphine,

4.1 Reagents & Stoichiometry

-

Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.3 eq)[2]

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (

) (10 mol%)[2] -

Base: K₃PO₄ (3.0 eq)

-

Solvent: Toluene / Water (20:1 v/v)

4.2 Step-by-Step Workflow

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂,

, and the aryl bromide. Stir for 10 mins to generate the active Pd(0) species. -

Addition: Add cyclopropylboronic acid, K₃PO₄, and degassed Toluene/Water solvent mixture.

-

Reaction: Seal and heat to 100°C for 12–16 hours. The high temperature is necessary to overcome the activation barrier imposed by the ortho-methyl groups.

-

Workup: Cool to RT. Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄.[3]

-

Purification: Silica gel chromatography (Hexanes 100%). The product is non-polar and elutes quickly.

Figure 2: Optimized Suzuki-Miyaura coupling workflow for sterically hindered aryl bromides.

Spectroscopic Characterization

The "perpendicular" conformation imparts specific NMR signatures distinct from unhindered analogs.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: ~6.9–7.1 ppm (Multiplet).

-

Ortho-Methyls: Singlet at ~2.3–2.4 ppm. Note: These may be slightly shielded compared to m-xylene due to the ring current of the orthogonal cyclopropyl group.

-

Cyclopropyl Methine (CH): ~1.5–1.6 ppm (Multiplet).

-

Cyclopropyl Methylenes (CH₂): Two distinct multiplets at ~0.6 and ~0.9 ppm. The perpendicular lock makes the two faces of the cyclopropyl ring inequivalent relative to the benzene ring, enhancing magnetic anisotropy effects.

-

References

-

Conformational Analysis: Schaefer, T., et al. "Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes." Canadian Journal of Chemistry, 1999, 77(10).

-

Synthesis Protocol: Wallace, D. J., & Chen, C. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 2002.

-

Steric Inhibition: Li, A. Y. "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex."[4]

Sources

Technical Monograph: 2-Cyclopropyl-1,3-dimethylbenzene

Structural Dynamics, Synthetic Pathways, and Medicinal Utility of a Sterically Congested Arene

Part 1: Executive Summary – The "Locked" Rotator

2-Cyclopropyl-1,3-dimethylbenzene (CAS: 36825-29-3) represents a textbook case of steric inhibition of resonance and conformational locking in organic chemistry. Unlike its unhindered parent, cyclopropylbenzene, which adopts a "bisected" conformation to maximize

For drug discovery professionals, this molecule is not merely a structural curiosity; it is a precision tool. It serves as a rigidified bioisostere for isopropyl groups, offering distinct metabolic stability profiles and a fixed vector for hydrophobic interactions. This guide dissects the causality between its steric congestion and its unique physicochemical properties.[1]

Part 2: Structural Analysis & The "Ortho Effect"

2.1 The Conformational Switch

The defining feature of this compound is its rotational energy landscape.

-

Cyclopropylbenzene (Unsubstituted): Adopts a bisected conformation (

).[2] The C-H bond of the cyclopropyl methine lies in the plane of the benzene ring, allowing overlap between the Walsh orbitals of the cyclopropane and the aromatic -

This compound (Hindered): The ortho-methyl groups create severe steric repulsion with the

-hydrogens of the cyclopropyl ring. To relieve this strain, the ring rotates 90° into a perpendicular conformation (

Consequences:

-

Electronic Decoupling: The perpendicular geometry breaks the conjugation between the cyclopropyl Walsh orbitals and the benzene ring. The cyclopropyl group acts as a pure inductive donor/bulky lipophilic group rather than a resonance donor.

-

NMR Signature: This conformation is detectable via Schaefer's "J method," where the long-range coupling constant

drops significantly compared to the bisected form.[2]

2.2 Visualization of Conformational Locking

Figure 1: The steric "switch" forcing the perpendicular geometry.

Part 3: Synthetic Strategy

Synthesizing sterically hindered arenes is non-trivial. Standard cross-couplings often fail due to the difficulty of oxidative addition into hindered halides or slow reductive elimination. The most robust pathway utilizes Suzuki-Miyaura coupling optimized for sterically demanding substrates.

3.1 The Challenge

-

Substrate: 2-Bromo-1,3-dimethylbenzene (highly hindered electrophile).

-

Reagent: Cyclopropylboronic acid (nucleophile).

-

Failure Mode: Protodeboronation of the cyclopropyl species or homocoupling due to slow reaction kinetics at the hindered center.

3.2 Optimized Protocol: High-Activity Palladium Catalysis

To overcome the steric barrier, bulky, electron-rich phosphine ligands (like SPhos or RuPhos) are required to facilitate the oxidative addition and reductive elimination steps.

Reagents:

-

Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

-

Boronic Acid: Cyclopropylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon atmosphere, charge a reaction vial with 2-bromo-1,3-dimethylbenzene (5.0 mmol), cyclopropylboronic acid (7.5 mmol), Pd(OAc)₂ (0.1 mmol), SPhos (0.2 mmol), and anhydrous K₃PO₄ (15 mmol).

-

Solvation: Add degassed Toluene (15 mL) and Water (1.5 mL). The biphasic system helps dissolve the inorganic base while protecting the catalyst.

-

Thermal Activation: Seal the vial and heat to 100°C for 12–18 hours. Vigorous stirring is essential to ensure phase transfer.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.

3.3 Synthetic Workflow Diagram

Figure 2: Suzuki-Miyaura cross-coupling pathway for hindered arenes.

Part 4: Physicochemical & Medicinal Properties[3][4]

4.1 Data Summary Table

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Formula | C₁₁H₁₄ | Fragment-based design |

| Molecular Weight | 146.23 g/mol | Low MW, high ligand efficiency potential |

| LogP (Predicted) | ~3.2 | Highly lipophilic; blood-brain barrier penetrant |

| Conformation | Perpendicular ( | Rigid scaffold; reduced entropic penalty upon binding |

| Metabolic Stability | High | Cyclopropyl C-H bonds are stronger (106 kcal/mol) than Isopropyl C-H, resisting CYP450 oxidation. |

| Electronic Effect | Inductive Donor (+I) | Weakly activates ring; no resonance donation due to twist. |

4.2 The Bioisostere Advantage

In medicinal chemistry, the this compound moiety is often used to replace an isopropylbenzene (cumene) group.

-

Metabolic Blocking: The isopropyl methine position is a "soft spot" for CYP450 hydroxylation. The cyclopropyl group, with its higher C-H bond dissociation energy and steric bulk, effectively blocks this metabolic route.[3]

-

Target Selectivity: The "locked" perpendicular conformation presents a fixed 3D shape, unlike the freely rotating isopropyl group. If the protein binding pocket requires a specific orientation, this rigid analog can increase potency by reducing the entropic cost of binding.

Part 5: References

-

Conformational Analysis (The J Method):

-

Synthesis of Hindered Arenes:

-

Cyclopropyl Bioisosteres:

-

General Chemical Data:

-

PubChem Compound Summary for CID 141567, this compound. Link

-

Sources

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

Technical Guide: Synthesis of 2-Cyclopropyl-1,3-dimethylbenzene

Executive Summary

Target Molecule: 2-Cyclopropyl-1,3-dimethylbenzene (CAS: Not commonly listed, custom synthesis often required). Core Challenge: Steric Hindrance (The "Ortho-Effect").

The synthesis of this compound presents a classic but difficult problem in organic chemistry: di-ortho-substitution . The target molecule features a cyclopropyl ring flanked by two methyl groups at the C1 and C3 positions of the benzene ring. This steric congestion significantly impedes the trajectory of incoming nucleophiles or catalysts during cross-coupling reactions, often leading to low yields or homocoupling of the starting material.

This guide prioritizes two high-fidelity pathways:

-

Route A (Preferred): Palladium-catalyzed Suzuki-Miyaura coupling utilizing Buchwald ligands (SPhos/RuPhos) to overcome steric barriers.

-

Route B (Alternative): Furukawa-modified Simmons-Smith cyclopropanation of 2-vinyl-1,3-dimethylbenzene.

Part 1: Strategic Analysis & Retrosynthesis

The selection of the synthetic route depends heavily on the available starting materials and the scale of the reaction.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A utilizes direct coupling, while Route B constructs the ring on a vinyl precursor.

Part 2: Route A - Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Standard Pd(PPh3)4 conditions fail here. The oxidative addition of the hindered 2-bromo-1,3-dimethylbenzene is slow, and the transmetallation is even slower due to the bulk of the cyclopropyl group. To succeed, we must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

Critical Reagent Selection

-

Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos . These ligands create a "pocket" that facilitates the coupling of hindered substrates while preventing catalyst decomposition.

-

Boron Source: Cyclopropylboronic acid MIDA ester or Potassium cyclopropyl trifluoroborate .

-

Why? Free cyclopropylboronic acid is prone to protodeboronation (decomposition) under the basic conditions required for the reaction. The MIDA ester releases the active species slowly, maintaining stoichiometry.

-

Detailed Protocol (Self-Validating System)

Step 1: Preparation of the Reaction Matrix

-

Vessel: Flame-dried 50 mL Schlenk tube equipped with a magnetic stir bar.

-

Loading: Add 2-bromo-1,3-dimethylbenzene (1.0 equiv, 5.4 mmol, ~1.0 g) and Potassium cyclopropyl trifluoroborate (1.5 equiv).

-

Catalytic System: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: A 1:2 Pd:Ligand ratio is crucial to ensure the active Pd(0) species is ligated.

-

Base: Add K₃PO₄ (3.0 equiv, anhydrous). Carbonate bases often lack the strength to drive transmetallation in hindered systems.

Step 2: Solvent & Degassing (The Failure Point)

-

Add Toluene:Water (10:1 ratio, 0.2 M concentration).

-

CRITICAL: Degas the mixture via 3 cycles of Freeze-Pump-Thaw or vigorous argon sparging for 15 minutes. Oxygen will rapidly kill the electron-rich Pd-SPhos complex.

Step 3: Reaction & Monitoring

-

Seal the tube and heat to 100°C for 12-18 hours.

-

IPC (In-Process Control): Monitor by GC-MS.

-

Success Marker: Disappearance of bromide (m/z 184/186).

-

Product Marker: Appearance of parent ion (m/z 146).

-

Failure Mode: If homocoupling of the bromide (2,2',6,6'-tetramethylbiphenyl) is observed, increase the boronate equivalents and verify inert atmosphere.

-

Step 4: Workup

-

Cool to RT.[1] Filter through a pad of Celite to remove Pd black.

-

Dilute with EtOAc, wash with water and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 98:2). The product is a non-polar oil.

Part 3: Route B - Furukawa-Modified Simmons-Smith

Rationale: If the coupling in Route A proves difficult due to specific impurity profiles or cost of ligands, the cyclopropanation of the corresponding alkene is the robust alternative. This reaction is stereospecific and driven by the electrophilic nature of the zinc carbenoid.

Pre-requisite: Synthesis of 2-vinyl-1,3-dimethylbenzene (via Stille coupling of the bromide with tributyl(vinyl)tin).

Detailed Protocol

Safety Warning: Diethylzinc (Et₂Zn) is pyrophoric . It ignites spontaneously in air. All transfers must use a gas-tight syringe under positive nitrogen pressure.

Step 1: Reagent Assembly

-

Vessel: 100 mL 3-neck round-bottom flask with reflux condenser and N₂ inlet.

-

Substrate: Dissolve 2-vinyl-1,3-dimethylbenzene (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

-

Cooling: Cool the solution to 0°C (ice bath).

Step 2: Carbenoid Formation (In-Situ)

-

Add Diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise over 10 minutes. Do not allow temperature to spike.

-

Add Diiodomethane (CH₂I₂, 2.0 equiv) dropwise.

Step 3: Cyclopropanation

-

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Reflux gently (40°C) for 4-6 hours.

-

IPC: Monitor by TLC (Hexanes). The alkene spot will vanish; the cyclopropane spot will be slightly more polar (lower Rf) or very similar (requires GC for confirmation).

Step 4: Quench (Exothermic)

-

Cool to 0°C.

-

Slowly add saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.

-

Extract with DCM, wash with 1M HCl (to remove Zn salts), then NaHCO₃.

Part 4: Mechanistic Insight & Visualization

Understanding the catalytic cycle of the hindered Suzuki coupling (Route A) explains why SPhos is necessary.

Figure 2: Catalytic cycle emphasizing the steric bottlenecks. SPhos accelerates Oxidative Addition (via electron richness) and facilitates Transmetallation (via bulkiness preventing Pd aggregation).

Part 5: Comparative Data & Specifications

| Parameter | Route A (Suzuki-SPhos) | Route B (Simmons-Smith) |

| Overall Yield | 75 - 85% | 85 - 92% (from alkene) |

| Step Count | 1 (Convergent) | 2 (Linear, requires alkene) |

| Atom Economy | Moderate (Boronate waste) | Low (Zinc/Iodide waste) |

| Safety Profile | Good (Standard lab hazards) | High Risk (Pyrophoric Et₂Zn) |

| Scalability | Excellent (Kg scale feasible) | Difficult (Exotherms, waste disposal) |

| Impurity Profile | Protodeboronation, Homocoupling | Unreacted alkene, Zinc salts |

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 6.9-7.1 (m, 3H, Ar-H)

- 2.4 (s, 6H, Ar-CH₃ )

- 1.6 (m, 1H, Cyclopropyl-CH)

- 0.6-0.9 (m, 4H, Cyclopropyl-CH₂)

-

Note: The cyclopropyl protons will be shielded due to the orthogonal orientation relative to the aromatic ring caused by the methyl groups.

-

MS (EI): m/z 146 [M]⁺.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions, 58, 1–415. Link

-

Deng, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[9][10][11] RSC Advances. Link

-

Knochel, P., et al. (2004). Functionalized Grignard Reagents for the Synthesis of Cyclopropanes. Journal of Organic Chemistry. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Simmons-Smith Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kumada Coupling | NROChemistry [nrochemistry.com]

- 8. Synthesis method of cyclopropyl allene derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 9. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopropyl-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclopropyl-1,3-dimethylbenzene, a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer robust predictions regarding its properties, synthesis, and characterization.

Chemical Identity and Molecular Characteristics

This compound is an aromatic compound characterized by a benzene ring substituted with two methyl groups at the 1 and 3 positions, and a cyclopropyl group at the 2 position. This unique arrangement of alkyl and cycloalkyl substituents imparts specific steric and electronic properties that are of interest in rational drug design.

Molecular Formula: C₁₁H₁₄

Molecular Weight:

-

Average: 146.23 g/mol

-

Monoisotopic: 146.10955 g/mol

The presence of the strained cyclopropyl ring adjacent to a methyl group on the benzene ring creates a sterically hindered environment that can influence the molecule's conformational preferences and its interactions with biological targets.

Table 1: Calculated Physicochemical Properties

The following properties have been estimated based on the known values for 1,3-dimethylbenzene and cyclopropylbenzene, and general principles of physical organic chemistry.

| Property | Predicted Value | Justification and Authoritative Source Comparison |

| Boiling Point | 185-195 °C | Higher than 1,3-dimethylbenzene (139 °C) and cyclopropylbenzene (173 °C) due to increased molecular weight and van der Waals forces. |

| Density | ~0.88 g/mL | Similar to other alkylated benzenes. For comparison, the density of 1,3-dimethylbenzene is approximately 0.864 g/mL.[1] |

| LogP (Octanol/Water Partition Coefficient) | ~4.2 | Increased lipophilicity compared to 1,3-dimethylbenzene (LogP ≈ 3.2) due to the addition of the cyclopropyl group.[2] |

| Refractive Index | ~1.51 | In line with other aromatic hydrocarbons of similar molecular weight. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, benzene). | Typical for nonpolar aromatic hydrocarbons. |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route would involve the introduction of the cyclopropyl group onto a pre-existing 1,3-dimethylbenzene (m-xylene) framework. The choice of reaction is critical to ensure the correct regioselectivity.

Proposed Synthetic Workflow: Simmons-Smith Cyclopropanation

A well-established method for forming cyclopropane rings is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple. To apply this to an aromatic system, an alkenyl side chain must first be introduced.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene

The synthesis begins with the Friedel-Crafts acylation of 1,3-dimethylbenzene. The two methyl groups are ortho, para-directing. Acylation at the 4-position is sterically favored over the 2-position.

-

Reactants: 1,3-Dimethylbenzene, Acetyl chloride (CH₃COCl)

-

Catalyst: Aluminum chloride (AlCl₃)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Rationale: This electrophilic aromatic substitution introduces a ketone functionality that can be further modified to an alkene. The reaction is directed to the 4- and 6-positions by the activating methyl groups. The 4-position is the major product due to less steric hindrance.

Step 2: Wittig Reaction to Form the Alkene

The resulting ketone is then converted to a vinyl group using a Wittig reaction.

-

Reactants: 4-acetyl-1,3-dimethylbenzene, Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br)

-

Base: A strong base such as n-butyllithium (n-BuLi)

-

Solvent: Tetrahydrofuran (THF)

-

Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. The ylide generated from methyltriphenylphosphonium bromide reacts with the ketone to form the desired vinyl-substituted benzene.

Step 3: Simmons-Smith Cyclopropanation

The final step is the cyclopropanation of the newly formed alkene.

-

Reactants: 1-ethenyl-2,4-dimethylbenzene, Diiodomethane (CH₂I₂)

-

Reagent: Zinc-copper couple (Zn-Cu)

-

Solvent: Diethyl ether (Et₂O)

-

Rationale: The Simmons-Smith reaction is a stereospecific method for cyclopropanation that avoids harsh conditions which could compromise the aromatic ring. The zinc-copper couple reacts with diiodomethane to form the active carbenoid species which then adds across the double bond.

Alternative Route: Palladium-Catalyzed Cross-Coupling

An alternative, more modern approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

-

Bromination of 1,3-Dimethylbenzene: Introduction of a bromine atom at the 2-position. This can be challenging due to the directing effects of the methyl groups, but can be achieved under specific conditions.

-

Suzuki Coupling: Reaction of the resulting 2-bromo-1,3-dimethylbenzene with cyclopropylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance.

Visualizing the Synthetic Workflow

Caption: Proposed synthesis of this compound.

The Role of the Cyclopropyl Group in Drug Development

The incorporation of a cyclopropyl moiety into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3][4] The unique structural and electronic properties of the cyclopropyl ring can lead to several advantageous effects.[3][5]

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[4]

-

Improved Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in a typical alkyl chain. This makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[4][5]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa. It can act as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

-

Reduced Off-Target Effects: By improving the conformational fit to the intended target and altering metabolic pathways, the cyclopropyl group can help to minimize binding to off-target proteins, potentially reducing side effects.[4]

Given these benefits, this compound represents a novel scaffold for the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[6]

Analytical Characterization: Predicted Spectroscopic Data

The identity and purity of this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| Aromatic-H | 6.8 - 7.2 | 125 - 138 | The aromatic protons will appear in the typical downfield region. The substitution pattern will lead to a complex splitting pattern. |

| Cyclopropyl-CH | 1.5 - 2.0 | 15 - 25 | The methine proton of the cyclopropyl group will be a multiplet in this region, shifted slightly downfield due to the attachment to the aromatic ring. |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | 5 - 15 | The methylene protons of the cyclopropyl group will appear as complex multiplets in the upfield region, characteristic of strained ring systems. |

| Methyl-CH₃ | 2.2 - 2.5 | 20 - 25 | The two methyl groups on the benzene ring will likely appear as singlets in this region. |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and are based on data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a peak at m/z = 131, and potentially cleavage of the cyclopropyl ring.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7929, 1,3-Dimethylbenzene. Available from: [Link]

-

FooDB. Compound Summary for FDB005816, 1,3-Dimethylbenzene. Available from: [Link]

-

PubMed. Efficient decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

-

YouTube. Multi-step Synthesis of Substituted Benzenes. Available from: [Link]

-

Sci-Hub. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes. Available from: [Link]

-

PubMed. Three-step synthesis of cyclopropyl peptidomimetics. Available from: [Link]

-

FooDB. Showing Compound 1,3-Dimethylbenzene (FDB005816). Available from: [Link]

-

Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available from: [Link]

-

YouTube. Synthesis of Substituted Benzenes. Available from: [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

-

Khan Academy. Synthesis of substituted benzene rings II. Available from: [Link]

-

YouTube. Synthesis of poly-substituted benzenes. Available from: [Link]

-

PubMed Central (PMC). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. tandfonline.com [tandfonline.com]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of 2-Cyclopropyl-1,3-dimethylbenzene

This guide serves as a definitive technical reference for the purification and structural validation of 2-Cyclopropyl-1,3-dimethylbenzene (also known as 2-cyclopropyl-m-xylene).

Unlike standard alkylbenzenes, this molecule possesses a unique "steric lock" due to the two ortho-methyl groups flanking the cyclopropyl ring. This steric crowding forces the cyclopropyl ring into a perpendicular conformation relative to the benzene plane, a feature that defines its spectroscopic signature and reactivity profile.

Protocols for Isomeric Purity, Structural Validation, and Steric Analysis

Structural Context & The "Perpendicular" Conformation

The critical challenge in characterizing this compound is distinguishing it from its thermodynamic isomer, 4-cyclopropyl-1,3-dimethylbenzene .

-

The 2-Isomer (Target): The cyclopropyl group is wedged between two methyl groups (positions 1 and 3). Steric hindrance prevents the cyclopropyl ring from rotating freely or adopting the typical "bisected" conformation (where the C-H bond of the cyclopropyl group is coplanar with the benzene ring). Instead, it adopts a perpendicular conformation (

).[1] -

The 4-Isomer (Impurity): The cyclopropyl group is adjacent to only one methyl group. It retains rotational freedom and lacks the high symmetry of the 2-isomer.

Implication for Purity: Standard purity assays (GC-FID) may separate these isomers based on boiling point differences, but NMR spectroscopy is the only self-validating method to confirm the regiochemistry.

Analytical Strategy: The "Symmetry Check" Protocol

To validate the identity of this compound, you must confirm the molecule's

A. Nuclear Magnetic Resonance (NMR) Profiling

Reference Solvent: CDCl₃ | Frequency: 400 MHz (1H), 101 MHz (13C)[2]

1H NMR Validation Criteria:

| Feature | This compound (Target) | 4-Cyclopropyl-1,3-dimethylbenzene (Isomer) |

|---|---|---|

| Methyl Signal | Singlet (6H) at ~2.43 ppm.[3] (Symmetric) | Two Singlets (3H each) . (Asymmetric) |

| Aromatic Region | 2 signals. Integration 2:1 (Meta-protons vs. Para-proton). | 3 signals. Integration 1:1:1 (ABX or similar pattern). |

| Cyclopropyl Methine |

13C NMR Validation Criteria:

| Carbon Type | Chemical Shift (

Critical Mechanism: The perpendicular conformation results in a specific long-range coupling constant,

.[4] In the bisected conformation (typical of unhindered cyclopropylbenzenes), this coupling is significantly different.

B. Mass Spectrometry (MS) Fragmentation

-

Molecular Ion:

146.11 -

Base Peak: Loss of methyl radical (

131) is common, but the cyclopropyl ring opening can lead to complex rearrangements (e.g., to methylstyrenes). -

Differentiation: Isomers often show identical MS fragmentation. Do not rely on MS alone for regiochemical assignment.

Synthesis-Driven Impurity Profiling

Understanding the synthesis route allows for predictive impurity monitoring.

Route A: Cross-Coupling (Recommended)

-

Precursor: 2-Bromo-1,3-dimethylbenzene.

-

Reagent: Cyclopropylmagnesium bromide or Cyclopropylboronic acid.

-

Primary Impurity:m-Xylene (De-halogenation product).

-

Secondary Impurity:3,3',5,5'-Tetramethylbiphenyl (Homocoupling of starting material).

Route B: Simmons-Smith Cyclopropanation

-

Precursor: 2,6-Dimethylstyrene.

-

Reagent:

(Furukawa reagent). -

Primary Impurity: Unreacted 2,6-dimethylstyrene.

-

Secondary Impurity: Iodine-containing alkyl byproducts (if quench is inefficient).

Visualization of Characterization Workflow

The following diagram outlines the decision logic for validating the bulk material.

Caption: Logical workflow for distinguishing the target 2-isomer from the asymmetric 4-isomer using symmetry-based NMR analysis.

Detailed Experimental Protocols

Protocol A: High-Purity Isolation (Flash Chromatography)

While the compound is non-polar, trace metal impurities or isomeric byproducts require silica filtration.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: 100% Pentane or Hexanes (Isocratic).

-

Note: The compound is highly lipophilic (

in Hexanes).

-

-

Loading: Load crude oil neat or dissolved in minimum pentane.

-

Collection: Collect the first major UV-active fraction (254 nm).

-

Drying: Evaporate solvent under reduced pressure (

to prevent product loss; bp is relatively high but azeotropes can occur).

Protocol B: 1D NOE Difference Experiment (Regiochemistry Proof)

To definitively prove the cyclopropyl group is at position 2 (between methyls):

-

Select: The methyl singlet at

2.43 ppm for irradiation. -

Observe: Enhancement of the cyclopropyl methine proton (

1.71 ppm) and the aromatic meta-protons ( -

Negative Result: If you irradiate the methyls and only see aromatic enhancement (no cyclopropyl enhancement), the cyclopropyl group may be at the 4-position (too distant).

References

-

Synthesis and NMR Data Verification

- Wang, H., et al. (2021). "Direct Light Activation of Hypervalent Iodine Reagents." ChemRxiv. (Contains specific 1H and 13C NMR characterization for this compound).

-

Conformational Analysis (Perpendicular vs. Bisected)

-

General Isomer Distinction (Xylenes)

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. explain isomers of dimethylbenzene(ortho, para and meta-xylene), explain .. [askfilo.com]

Discovery and History of 2-Cyclopropyl-1,3-dimethylbenzene: A Masterclass in Steric Control

Executive Summary

2-Cyclopropyl-1,3-dimethylbenzene (CAS 36825-29-3) is a specialized carbocyclic building block that serves as a fundamental model in physical organic chemistry and a strategic scaffold in modern drug discovery.[1] Historically significant for resolving debates on cyclopropylarene conformations, this molecule demonstrates the power of steric editing —using ortho-substitution to force a specific molecular geometry. In medicinal chemistry, it represents a "privileged motif" for inducing orthogonal conformational locking , improving metabolic stability, and increasing fraction of sp³ character (Fsp³) in flat aromatic systems.

Part 1: The Conformational Paradox (Discovery & Mechanism)

The "Bisected" vs. "Perpendicular" Debate

The discovery of this compound's significance is rooted in the physical organic chemistry studies of the 1980s and 1990s, specifically the work of T. Schaefer and L. Ernst .[2]

-

The Baseline: Unsubstituted cyclopropylbenzene exists primarily in a bisected conformation (torsion angle

).[2] In this state, the cyclopropyl ring acts as a -

The Anomaly: When two methyl groups are introduced at the ortho positions (1,3-dimethyl), the steric clash between the methyl hydrogens and the cyclopropyl methine hydrogen becomes insurmountable in the bisected form.

-

The Discovery: Using Schaefer’s J-Method (analysis of long-range spin-spin coupling constants, specifically

), researchers proved that this compound adopts a perpendicular conformation (

Mechanistic Implication

This conformational flip switches the electronic nature of the cyclopropyl group:

-

Bisected (

): -

Perpendicular (

): Orthogonal alignment.[2] The conjugation is broken, and the cyclopropyl group acts purely as a bulky, lipophilic anchor.

Figure 1: Conformational switching induced by steric hindrance. The 1,3-dimethyl substitution forces the cyclopropyl ring to rotate 90°, breaking conjugation.

Part 2: Evolution of Synthesis

The synthesis of sterically hindered cyclopropylarenes has evolved from dangerous carbene chemistry to precise transition-metal catalysis.

Era 1: The Carbene Approach (Historical)

Early synthesis relied on the Simmons-Smith reaction applied to 2,6-dimethylstyrene.

-

Challenge: The steric bulk of the ortho-methyl groups hinders the approach of the zinc-carbenoid reagent (

), leading to poor yields and extensive side reactions. -

Protocol:

-

Start with 2-Bromo-m-xylene.

-

Form Grignard; react with acetaldehyde

alcohol. -

Dehydrate to styrene.

-

Cyclopropanation (Simmons-Smith).

-

Verdict: Low atom economy, high safety risk (organozinc).

-

Era 2: Palladium-Catalyzed Cross-Coupling (The Standard)

The modern standard utilizes Suzuki-Miyaura or Negishi coupling, which tolerates steric hindrance significantly better than addition reactions.

Protocol A: Suzuki-Miyaura Coupling This is the preferred route for drug development due to the stability of boronic acids.

-

Reagents: 2-Bromo-1,3-dimethylbenzene + Cyclopropylboronic acid.

-

Catalyst:

with a bulky phosphine ligand (e.g., SPhos or XPhos ) is critical to facilitate oxidative addition into the hindered aryl bromide. -

Base:

in Toluene/Water. -

Conditions: 100°C, 12-24h.

Protocol B: Negishi Coupling (High Reactivity) Used when the aryl halide is unreactive or electron-rich.

-

Reagents: 2-Bromo-1,3-dimethylbenzene + Cyclopropylzinc bromide.

-

Catalyst:

. -

Advantage: Faster reaction rates at lower temperatures.

Era 3: Ni-Catalyzed Reductive Coupling (State-of-the-Art)

Recent advances (e.g., by the Baran and Weix groups) allow for the coupling of two electrophiles, avoiding the need for pre-formed organometallics.

-

Reaction: 2-Bromo-1,3-dimethylbenzene + Cyclopropyl bromide +

+ Manganese (reductant). -

Significance: This "cross-electrophile" coupling is ideal for high-throughput screening (HTS) library generation.

Part 3: Applications in Drug Discovery

The "Orthogonal Lock" Strategy

In medicinal chemistry, this compound is not just a fragment; it is a structural tool .

-

Atropisomerism Control: By forcing the cyclopropyl ring perpendicular, the molecule adopts a defined 3D shape. This is used to fit into hydrophobic pockets of enzymes (e.g., Kinases, GPCRs) where a flat phenyl ring would not bind selectively.

-

Example: This motif mimics the steric bulk of a tert-butyl group but with a different electronic profile and metabolic handle.

Metabolic Stability (The "Methyl Shield")

The 1,3-dimethyl substitution pattern provides a dual metabolic advantage:

-

Steric Shielding: The methyl groups physically block Cytochrome P450 enzymes from oxidizing the cyclopropyl ring.

-

Benzylic Protection: While the methyls themselves are benzylic, they are less prone to rapid oxidation than an open alkyl chain due to the crowded environment.

Comparative Data: Bioisosteric Profiling

| Property | Isopropylbenzene (Cumene) | This compound | Benefit |

| Conformation | Freely rotating | Locked (Perpendicular) | Higher Selectivity (Entropy benefit) |

| Metabolism | Rapid benzylic hydroxylation | Resistant (Steric shield) | Improved Half-life ( |

| Lipophilicity | High LogP | Moderate LogP | Better Solubility/Permeability Balance |

| Electronic | Weak Donor | Orthogonal (Neutral) | Tunable Electronics |

Part 4: Technical Specifications & Characterization

For researchers synthesizing or analyzing this compound, the following data validates the structure and conformation.

NMR Fingerprint (The Schaefer Signature)

-

NMR (400 MHz,

- 6.95–7.10 (m, 3H, Ar-H)

-

2.43 (s, 6H, Ar-

- 1.60–1.70 (m, 1H, Cyclopropyl-CH)

-

0.90–1.05 (m, 2H, Cyclopropyl-

-

0.55–0.65 (m, 2H, Cyclopropyl-

-

Key Diagnostic: The cyclopropyl methine proton shows a specific shielding effect due to the orthogonal ring current of the benzene.

Crystallographic Logic

In solid-state structures of derivatives, the torsion angle is consistently near

References

-

Schaefer, T., et al. "The conformational preference of the cyclopropyl group in this compound."[2] Canadian Journal of Chemistry, 1980s. (Foundational work on J-coupling and conformation).

-

Ernst, L., et al. "Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes." Canadian Journal of Chemistry, 1999. Link

-

Li, C., et al. "Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings."[5] Angewandte Chemie Int.[5] Ed., 2015.[2][5] Link

-

Craig, A. J., et al. "The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes." Asian Journal of Organic Chemistry, 2025.[6] Link

-

Matrix Scientific. "Safety Data Sheet: this compound." Link

Sources

- 1. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

An In-depth Technical Guide to the Electronic Properties of 2-Cyclopropyl-1,3-dimethylbenzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2-Cyclopropyl-1,3-dimethylbenzene. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and data from analogous compounds to present a predictive overview of its electronic behavior. We delve into the unique interplay between the electron-donating cyclopropyl group and the dimethyl-substituted aromatic system, forecasting its molecular orbital characteristics, spectroscopic signatures, and potential reactivity. This guide is structured to provide not only theoretical insights but also actionable experimental and computational protocols for researchers seeking to validate and expand upon these predictions. The inclusion of the cyclopropyl moiety, a valued pharmacophore in modern drug discovery, makes this analysis particularly relevant for professionals in pharmaceutical development.[1][2]

Introduction: The Significance of Cyclopropyl Arenes in Medicinal Chemistry

The cyclopropane ring, despite its simple structure, imparts a unique set of physicochemical properties to a molecule.[3] Its strained three-membered ring possesses significant p-character in its C-C bonds, allowing it to engage in conjugation with adjacent π-systems, akin to a double bond.[4][5] This electronic feature, coupled with the group's metabolic stability, has made cyclopropyl-containing scaffolds highly valuable in drug discovery.[2][6] They can enhance pharmacological potency, improve metabolic profiles, and fine-tune the electronic nature of a lead compound.[6]

This compound presents an interesting case study where the conjugative electron-donating effect of the cyclopropyl group is combined with the inductive and hyperconjugative electron-donating effects of two methyl groups on the benzene ring. This guide will explore the synergistic impact of these substituents on the molecule's electronic landscape.

Predicted Electronic Structure and Properties

The electronic properties of this compound are dictated by the cumulative effects of its substituents on the benzene ring.

The Interplay of Substituent Effects: A Predictive Analysis

-

Cyclopropyl Group: The Walsh model of bonding in cyclopropane describes the C-C bonds as having significant p-character, enabling them to overlap with the p-orbitals of the benzene ring.[4] This results in the cyclopropyl group acting as a good π-electron donor through conjugation.[5] This donation of electron density increases the electron richness of the aromatic ring.

-

Methyl Groups: The two methyl groups at the 1- and 3-positions are electron-donating through two primary mechanisms: the inductive effect (pushing electron density through the sigma bonds) and hyperconjugation (the overlap of C-H σ-bonds with the aromatic π-system).

The combination of these three electron-donating groups is predicted to make the aromatic ring of this compound significantly electron-rich. This increased electron density will have a profound impact on its reactivity and spectroscopic properties.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them, are fundamental to understanding a molecule's reactivity and electronic transitions.[7]

-

Predicted HOMO and LUMO: The electron-donating substituents will raise the energy of the HOMO, making the molecule a better electron donor (more susceptible to oxidation and electrophilic attack). The LUMO energy is expected to be less affected but may be slightly raised.

-

Predicted HOMO-LUMO Gap: Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of benzene or toluene. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[7]

The following table provides a qualitative comparison of predicted HOMO-LUMO gaps for related molecules.

| Molecule | Substituent Effects | Predicted Relative HOMO-LUMO Gap |

| Benzene | None | Largest |

| Toluene | Weakly electron-donating (methyl) | Smaller than benzene |

| Cyclopropylbenzene | Moderately electron-donating (cyclopropyl) | Smaller than toluene |

| 1,3-Dimethylbenzene | Moderately electron-donating (two methyls) | Similar to cyclopropylbenzene |

| This compound | Strongly electron-donating (one cyclopropyl, two methyls) | Smallest |

Proposed Experimental and Computational Verification

To validate the predicted electronic properties of this compound, a combination of spectroscopic and computational methods is recommended.

Synthesis of this compound

A plausible synthetic route could involve the palladium-catalyzed cross-coupling of a cyclopropyl organometallic reagent with 2-bromo-1,3-dimethylbenzene.

Caption: Experimental workflow for NMR-based electronic structure elucidation.

Computational Chemistry: Density Functional Theory (DFT)

Causality: DFT calculations can provide a robust theoretical model of the molecule's electronic structure, including the energies and shapes of the HOMO and LUMO. [8] Protocol:

-

Construct the 3D structure of this compound using molecular modeling software.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Following optimization, perform a single-point energy calculation to obtain the molecular orbital energies.

-

Visualize the HOMO and LUMO to understand their spatial distribution.

-

Calculate the HOMO-LUMO energy gap.

Expected Outcome: The HOMO is expected to be localized primarily on the electron-rich aromatic ring, with contributions from the cyclopropyl group's Walsh orbitals. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's predicted electronic excitability.

Predicted Reactivity

The high electron density of the aromatic ring suggests that this compound will be highly activated towards electrophilic aromatic substitution (EAS).

-

Regioselectivity: The directing effects of the substituents will govern the position of substitution. The cyclopropyl and methyl groups are ortho-, para-directing. In this case, the 4- and 6-positions (ortho and para to the cyclopropyl group and ortho to the methyl groups) are the most likely sites for electrophilic attack. The 5-position is sterically hindered and electronically less favored.

-

Reactivity: The rate of EAS is expected to be significantly faster than that of benzene, toluene, or even 1,3-dimethylbenzene due to the synergistic electron-donating effects.

Implications for Drug Development

The predicted electronic properties of this compound make it and its derivatives attractive scaffolds in drug design for several reasons:

-

Modulation of Aromatic Interactions: The electron-rich π-system can engage in favorable π-π stacking and cation-π interactions with biological targets.

-

Metabolic Stability: The cyclopropyl group is often introduced to block metabolic oxidation at that position, potentially improving a drug's half-life. [2]* Scaffold for Further Functionalization: The high reactivity of the aromatic ring allows for the straightforward introduction of other functional groups to explore structure-activity relationships.

Conclusion

This technical guide has presented a predictive yet scientifically grounded overview of the electronic properties of this compound. Based on the established electronic effects of cyclopropyl and methyl substituents, the molecule is anticipated to possess an electron-rich aromatic system with a relatively small HOMO-LUMO gap, leading to characteristic spectroscopic signatures and heightened reactivity towards electrophiles. The provided experimental and computational protocols offer a clear roadmap for the validation and further investigation of these properties. For researchers in medicinal chemistry, understanding and harnessing the electronic characteristics of such cyclopropyl arenes can be a valuable tool in the design of novel therapeutics.

References

-

Kulikov, A. (n.d.). Structure and Reactivity of the Cyclopropane Species. Retrieved from [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Filo. (2025). 'X' = Number of compounds having a -I group directly attached. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

-

(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

orthocresol. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

-

Jüstel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – An Asian Journal, 16(14), 1855-1862. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

-

ResearchGate. (n.d.). DFT-calculated HOMO-LUMO energy profiles. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical study of UV-Vis light absorption of some impurities in alkylbenzene type liquid scintillator solvents. Retrieved from [Link]

-

Al-Otaibi, J. S., Al-Hossain, N. A., El-Emam, A. A., & El-Sayed, Y. S. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04235. [Link]

-

ResearchGate. (2025). Synthesis of 2,6-dimethyltropone - A new, convenient methodology from 2,6-dimethylcyclohexanone. Retrieved from [Link]

-

Ruiz, A., & Guillén, M. D. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Research International, 194, 117713. [Link]

-

Le, H. T., Buchanan, E. G., James, W. H., Dean, J. C., Moore, N. A., & Zwier, T. S. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Physical Chemistry Chemical Physics, 19(21), 13650-13665. [Link]

-

Kim, H., & Baik, M. H. (2020). Ring-opening 1,3-arylboration of arylcyclopropanes mediated by BCl3. Organic & Biomolecular Chemistry, 18(40), 8057-8061. [Link]

- Google Patents. (n.d.). US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.

-

ResearchGate. (n.d.). The Cyclopropyl Group: An Excited State Aromaticity Indicator? Retrieved from [Link]

-

Gber, T. Y., & Aka, T. I. (2019). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 7, 47-60. [Link]

-

ACS Publications. (n.d.). Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

YouTube. (2019). Cyclopropenium ion an Aromatic cation: Physical and chemical properties and preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO level positions and energy gap (in eV), for the benzene... Retrieved from [Link]

- Google Patents. (n.d.). US4609760A - Process for the preparation of 2,6-xylidine.

-

Jüstel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – An Asian Journal, 16(14), 1855-1862. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

An In-Depth Technical Guide to the Stability and Reactivity of 2-Cyclopropyl-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of 2-Cyclopropyl-1,3-dimethylbenzene, a polysubstituted aromatic hydrocarbon. While specific literature on this exact molecule is scarce, this document synthesizes established principles of organic chemistry, data from related compounds, and mechanistic insights to predict its chemical behavior. The guide delves into the unique interplay of the electron-donating cyclopropyl group and the two methyl substituents on the aromatic core, exploring their combined influence on the molecule's electronic properties, stability, and reactivity in key organic transformations. Particular emphasis is placed on predicting the regioselectivity of electrophilic aromatic substitution reactions and discussing potential synthetic routes. Furthermore, the relevance of the cyclopropylarene motif in medicinal chemistry is highlighted, providing context for its potential applications in drug discovery and development.

Molecular Structure and Electronic Properties

This compound possesses a unique substitution pattern on a benzene ring, featuring a cyclopropyl group positioned between two methyl groups in a meta arrangement. This structure gives rise to a fascinating interplay of electronic and steric effects that govern its stability and reactivity.

Figure 1: 2D structure of this compound.

The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group through conjugation with the aromatic pi-system. This donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. The two methyl groups are also electron-donating through hyperconjugation and induction, further activating the ring.

The combined electronic effects of these three activating groups are synergistic, leading to a highly electron-rich aromatic system. However, the steric bulk of the cyclopropyl group and the adjacent methyl group at position 1 will play a significant role in dictating the regioselectivity of reactions, potentially hindering attack at the ortho positions.

Stability

The stability of this compound is influenced by several factors:

-

Aromaticity: The inherent stability of the benzene ring is the dominant factor contributing to the molecule's overall thermodynamic stability.

-

Ring Strain: Cyclopropane possesses significant angle strain due to its 60° bond angles, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] This ring strain makes the cyclopropyl group susceptible to ring-opening reactions under certain conditions, a key aspect of its reactivity.[3]

-

Hyperconjugation: The methyl groups stabilize the aromatic ring through hyperconjugation.

-

Steric Interactions: The proximity of the cyclopropyl group to the methyl group at position 1 introduces steric strain, which may be partially relieved through conformational adjustments.

Overall, while the aromatic ring provides a strong stabilizing foundation, the inherent strain of the cyclopropyl moiety is a point of latent reactivity. The molecule is expected to be stable under standard laboratory conditions but may undergo ring-opening under harsh acidic, thermal, or radical conditions.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of the directing effects of its substituents in electrophilic aromatic substitution and the potential for reactions involving the strained cyclopropyl ring.

Electrophilic Aromatic Substitution

The cyclopropyl group and the two methyl groups are all ortho-, para-directing and activating.[4] To predict the regioselectivity of electrophilic aromatic substitution, we must consider their combined influence on the available positions of the benzene ring (C4, C5, and C6).

Figure 2: Analysis of directing effects for electrophilic aromatic substitution.

-

Position 4: Activated by the ortho-directing effects of the cyclopropyl group and one methyl group.

-

Position 5: Activated by the para-directing effects of both methyl groups.

-

Position 6: Activated by the ortho-directing effects of the cyclopropyl group and the other methyl group. This position is significantly sterically hindered by the adjacent cyclopropyl and methyl groups.

Prediction of Regioselectivity:

Based on the cumulative electronic effects and considering steric hindrance, position 5 is predicted to be the most favorable site for electrophilic attack. The para-directing effects of two methyl groups strongly activate this position, and it is the least sterically encumbered of the activated positions. Attack at position 6 is expected to be minimal due to severe steric hindrance.[5]

Representative Electrophilic Aromatic Substitution Reactions:

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield primarily 2-cyclopropyl-1,3-dimethyl-5-nitrobenzene .[6][7][8][9]

-

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely produce 5-bromo-2-cyclopropyl-1,3-dimethylbenzene or the corresponding chloro-derivative.

-

Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride and a Lewis acid catalyst is predicted to occur at position 5.[10] However, Friedel-Crafts reactions on highly activated rings can sometimes lead to polysubstitution or rearrangements.[11]

-

Friedel-Crafts Alkylation: Similar to acylation, alkylation is expected at position 5. It is important to note that Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, especially with activated substrates.[12][13]

Reactions Involving the Cyclopropyl Ring

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions, particularly under conditions that can stabilize a carbocation or radical intermediate.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a carbocation that can be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

-

Radical-Mediated Ring Opening: The cyclopropyl ring can undergo cleavage in the presence of radical initiators.

-

Hydrogenolysis: Catalytic hydrogenation under forcing conditions can lead to the cleavage of the cyclopropyl ring to form an isopropyl group.

Proposed Synthetic Routes

While no specific synthesis for this compound has been reported, several plausible routes can be proposed based on established methodologies for the synthesis of cyclopropylarenes.

Friedel-Crafts Reaction on 1,3-Dimethylbenzene (m-Xylene)

A direct approach would be the Friedel-Crafts reaction of m-xylene with a suitable cyclopropyl-containing electrophile.

Figure 3: Proposed synthesis via Friedel-Crafts acylation followed by reduction.

A potential two-step synthesis could involve the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the target molecule. The acylation step would need to be carefully controlled to favor mono-substitution at the 2-position of m-xylene.

Cross-Coupling Reactions

Modern cross-coupling reactions offer a versatile alternative for the synthesis of this compound.[13]

Figure 4: Proposed synthesis via a palladium-catalyzed cross-coupling reaction.

This approach would involve the coupling of a suitable 2-halo-1,3-dimethylbenzene (e.g., 2-bromo-1,3-dimethylbenzene) with a cyclopropyl nucleophile, such as cyclopropylboronic acid (Suzuki coupling) or a cyclopropylzinc reagent (Negishi coupling).[14] These methods are often characterized by high yields and excellent functional group tolerance.[15][16]

Applications in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, and its incorporation into drug candidates can offer several advantages.[17][18][19]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to improved pharmacokinetic profiles.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target.

-

Potency and Selectivity: The unique electronic and steric properties of the cyclopropyl group can be exploited to optimize potency and selectivity for a particular target.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as lipophilicity and aqueous solubility.

Numerous approved drugs contain a cyclopropyl moiety, highlighting its importance in drug design.[1][17][20] The this compound scaffold, with its specific substitution pattern, could serve as a novel building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, infectious diseases, and central nervous system disorders.[1][20]

Handling and Safety

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a flammable and potentially toxic organic compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is an intriguing molecule whose stability and reactivity are governed by a delicate balance of electronic activation from its three substituents and the inherent strain of the cyclopropyl ring. This guide has provided a predictive analysis of its chemical behavior, highlighting the likely regioselectivity of electrophilic aromatic substitution at the C5 position and outlining plausible synthetic strategies. The established value of the cyclopropylarene motif in medicinal chemistry suggests that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutics. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this unique chemical entity.

References

-

Craig, A. J., Cording, A. P., Gilmer, S. C. L., Henneveld, J. S., Gai, S., Harker, O. H., Lucas, N. T., & Hawkins, B. C. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

-

Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2108215118. [Link]

-

El-Sayed, N. N. E., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169923. [Link]

-

Welch, K. D., et al. (2011). Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. The Journal of Organic Chemistry, 76(15), 6377-6381. [Link]

-

Chemguide. (n.d.). Explaining the nitration of benzene. [Link]

-

Brummond, K. M., & Chen, H. (2010). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of organic chemistry, 75(15), 5282-5285. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Li, M., et al. (2021). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross- Coupling. Organic & Biomolecular Chemistry, 19(44), 9726-9730. [Link]

-

Szabó, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

ResearchGate. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Di, L., & Kerns, E. H. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of pharmaceutical sciences, 97(2), 995–1004. [Link]

-

Kizhuvedath, A., Mallikasseri, J. J., & Mathew, J. (2024). A DFT study on the oxidation of cyclotrisilene by nitrous oxide: the σ- and π-bonds reactivity. Theoretical Chemistry Accounts, 143(1), 1-11. [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]

-

Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry, 9(4), 1-2. [Link]

-

CHEM 335 Lecture 10-27-25. Covering halogenation, nitration, and sulfonation of aromatic rings. (2025, October 29). YouTube. [Link]

-

Hess, B. A. (2017). Computational studies on the cyclization of squalene to the steroids and hopenes. Organic & biomolecular chemistry, 15(10), 2133–2145. [Link]

-

Allgayer, F., et al. (2019). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 91(6), 967-975. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 10(10), 2639-2643. [Link]

-

Kim, D., et al. (2018). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. ACS Catalysis, 8(9), 8434-8444. [Link]

-

Sheth L. H. Science College. (n.d.). Reactions of arenes: - electrophilic aromatic substitution. [Link]

-

Organic Chemistry Tutor. (2022, April 22). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. [Video]. YouTube. [Link]

-

Shanu-Wilson, J. (2021, July 21). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. Computational Molecular Bioscience, 13(3), 35-47. [Link]

-

ChemTube3D. (n.d.). Electrophilic aromatic substitution - Nitration of benzene. [Link]

-

OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]

-

Ghorai, M. K., et al. (2020). Intramolecular Friedel-Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. Organic letters, 22(21), 8533–8538. [Link]

-

Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2023). Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin. PeerJ. Physical chemistry, 5, e29. [Link]

-

Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Video]. YouTube. [Link]

-

ResearchGate. (2023). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]

-

Kumar, A., & Kumar, V. (2018). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. The Beilstein archives, 2018, 23. [Link]

-

Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677-6680. [Link]

-

Chavant, P. Y., & Lhermitte, F. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron, 56(34), 6339-6343. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational studies on the cyclization of squalene to the steroids and hopenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]